molecular formula C12H12N2O3 B3138610 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid CAS No. 462066-79-1

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Cat. No.: B3138610
CAS No.: 462066-79-1
M. Wt: 232.23 g/mol
InChI Key: PBEDVFXZQBSYCX-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is a chemical compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid typically involves the following steps:

  • Formation of the Phthalazinone Core: : The phthalazinone core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts to facilitate the cyclization process.

  • Introduction of the Propionic Acid Moiety: : The propionic acid group can be introduced through various methods, such as alkylation or acylation reactions. One common approach is the reaction of the phthalazinone core with a propionic acid derivative, such as propionyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Batch or Continuous Flow Reactors: : These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize by-products.

  • Purification Techniques: : After synthesis, the compound may be purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the phthalazinone core or the propionic acid moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biological macromolecules.

  • Medicine: : The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Enzyme Inhibition: : It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

  • Receptor Binding: : The compound may bind to specific receptors on cell surfaces or within cells, modulating signaling pathways and cellular responses.

  • Interaction with Biological Macromolecules: : It can interact with proteins, nucleic acids, and other macromolecules, affecting their structure and function.

Comparison with Similar Compounds

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can be compared with other similar compounds, such as:

  • 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: : This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group. It may exhibit different chemical reactivity and biological activity due to the difference in the length of the carbon chain.

  • 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-butyric acid: : This compound has a butyric acid moiety, which may result in different physical and chemical properties compared to the propionic acid derivative.

  • 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-valeric acid: : This compound contains a valeric acid group, which may influence its solubility, reactivity, and biological effects.

Properties

IUPAC Name

3-(3-methyl-4-oxophthalazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(17)9-5-3-2-4-8(9)10(13-14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDVFXZQBSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 2
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 3
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 4
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 5
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 6
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

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